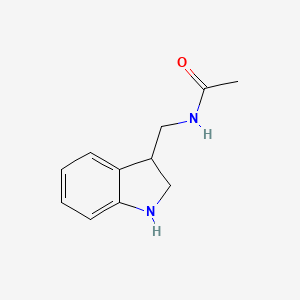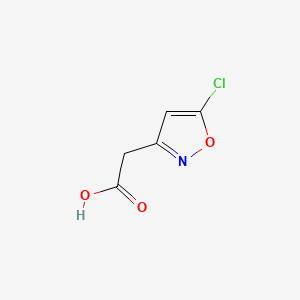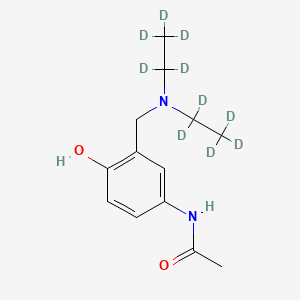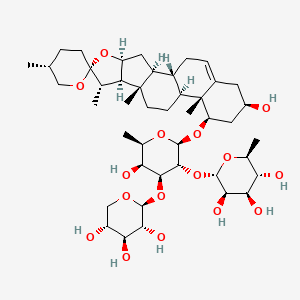
Ophiopogonin D
Descripción general
Descripción
Ophiopogonin D (OP-D) is a rare naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus . It is a CYP2J3 inducer that significantly inhibits Ang II induced NF-κB nuclear translocation, IκBα down-regulation, intracellular Ca 2+ overload and activation of pro-inflammatory cytokines by increasing the expression of CYP2J2/EETs and PPARα in human umbilical vein endothelial cells (HUVECs) .
Chemical Reactions Analysis
Ophiopogonin D and its isomer Ophiopogonin D’ have been found to cause hemolysis in vivo. The primary cause of hemolysis has been confirmed to be related to the difference between physical and chemical properties of OP-D and OP-D’. In vivo, it is suggested that OP-D is bio-transformed into OP-D’ or its analogues, or that both OP-D and OP-D’ were metabolized into more activated forms for hemolysis .
Physical And Chemical Properties Analysis
Ophiopogonin D has a molecular weight of 855.02 . It is a white to beige powder . Its solubility in DMSO is 20 mg/mL .
Aplicaciones Científicas De Investigación
Role in Atherosclerosis
OP-D has been found to have a significant impact on lipid metabolism and gut microbiota, which play crucial roles in metabolic diseases and cardiovascular disease, particularly atherosclerosis . The study illuminated the effect of OP-D in ApoE knockout mice on the development of atherosclerosis and gut microbiota .
Anti-Inflammatory Effects
OP-D has been reported to have anti-inflammatory effects . This property makes it beneficial in conditions where inflammation plays a key role.
Anti-Tumor Effects
OP-D has shown potential in the field of oncology due to its anti-tumor effects . It has been studied for its effects on various types of cancer cells.
Lipid-Lowering Effects
OP-D has lipid-lowering effects , which can be beneficial in conditions like hyperlipidemia and cardiovascular diseases where high lipid levels are a concern.
Myocardial Protection
OP-D has been reported to protect cardiomyocytes against doxorubicin-induced injury . This myocardial protection property can be beneficial in conditions involving heart damage.
Neuroprotective Effects
OP-D has neuroprotective effects , which can be beneficial in neurodegenerative conditions.
Gastrointestinal Protection
OP-D has been found to have a protective effect on the gastrointestinal tract . A study used dextran sodium sulfate to make a mouse model of experimental colitis and verified the effect of OP-D on this model .
Regulation of Bone Metabolism
OP-D has been reported to regulate bone metabolism , which can be beneficial in conditions like osteoporosis and other bone-related disorders.
Mecanismo De Acción
Target of Action
Ophiopogonin D (OP-D) is a steroid saponin extracted from the Chinese herb Ophiopogonis Radix . It has been found to target multiple proteins and pathways in the body. One of its primary targets is NF-κB , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . OP-D also targets CYP2J3 , a protein that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
OP-D interacts with its targets in various ways. It acts as a CYP2J3 inducer , significantly inhibiting Ang II induced NF-κB nuclear translocation, IκBα down-regulation, intracellular Ca2+ overload and activation of pro-inflammatory cytokines by increasing the expression of CYP2J2/EETs and PPARα in human umbilical vein endothelial cells (HUVECs) . It also inhibits the apoptosis of intestinal mucosa cells, restores the intestinal barrier, and alleviates inflammation .
Biochemical Pathways
OP-D affects several biochemical pathways. It has been found to inhibit the AKT/GSK3β signaling pathway , which plays a crucial role in cell survival and proliferation . It also affects the NF-κB signaling pathway , which is involved in immune and inflammatory responses . Furthermore, it influences the glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .
Pharmacokinetics
The pharmacokinetics of OP-D have been studied in rats. After intravenous dosing, the plasma concentration-time profile for OP-D was best fitted to an open two-compartment model with a clearance of 0.024 ± 0.010 L/min/kg and a terminal half-life of 17.29 ± 1.70 minutes .
Result of Action
OP-D has a wide range of pharmacological effects such as anti-inflammation, anti-tumor, lipid-lowering, myocardial protection, neuroprotection, gastrointestinal protection, and regulation of bone metabolism . It has been shown to exert potent anti-tumor activity against PC3 cells, inducing apoptosis via a RIPK1-related pathway . It also inhibits the growth of PC3 and DU145 xenograft tumors in BALB/c nude mice .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonin D | |
CAS RN |
945619-74-9, 65604-80-0 | |
| Record name | Ophiopogonin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945619-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: Currently, there is limited research available specifically focusing on the catalytic properties or applications of Ophiopogonin D. Most studies concentrate on its biological activities and therapeutic potential.
ANone: Currently, detailed studies on the stability of Ophiopogonin D under various conditions (temperature, pH, light) are limited in the provided research. Similarly, specific formulation strategies to optimize its stability, solubility, and bioavailability require further investigation.
ANone: The provided research primarily focuses on the pharmacological aspects of Ophiopogonin D. As a natural product in early research stages, specific SHE regulations and guidelines are yet to be established.
ANone: The current research on Ophiopogonin D primarily focuses on its initial pharmacological effects and mechanisms. Data on potential resistance mechanisms or cross-resistance with other compounds are limited and require further investigation.
ANone: The current research primarily focuses on understanding the therapeutic potential of Ophiopogonin D. Further research is needed to identify specific biomarkers that can predict treatment efficacy, monitor responses, or identify potential adverse effects.
ANone: The available research primarily focuses on the pharmacological aspects of Ophiopogonin D. Therefore, data on its ecotoxicological effects, environmental degradation, and potential mitigation strategies are limited and require further investigation.
A: Several studies highlight the validation of analytical methods, particularly HPLC-ELSD, for quantifying Ophiopogonin D. These validation procedures typically involve assessing linearity, sensitivity, precision, repeatability, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , , , ]
ANone: The provided literature does not offer detailed insights into the immunogenicity or potential immune responses elicited by Ophiopogonin D. Further research is necessary to evaluate its impact on the immune system and develop strategies for modulation if required.
ANone: The available research primarily focuses on the pharmacological aspects of Ophiopogonin D. As it is a natural product in the early stages of research, specific guidelines for recycling and waste management are not yet established.
A: Research on Ophiopogonin D leverages standard infrastructure and resources in analytical chemistry, pharmacology, and molecular biology. Techniques like HPLC, LC-MS, cell culture, animal models, and molecular docking are commonly employed. Public databases like TCMSP and ETCM provide valuable information on traditional Chinese medicine components. [, ]
ANone: Ophiopogonin D, a steroidal saponin, originates from Ophiopogon japonicus, a plant with a long history of use in traditional Chinese medicine. While the plant itself has been used for centuries, the isolation and characterization of Ophiopogonin D represent a significant milestone. Research on Ophiopogonin D has gained momentum in recent decades, exploring its diverse pharmacological activities. Notable advancements include:
- Structural elucidation: Spectroscopic techniques, including NMR and MS, played a crucial role in identifying and characterizing the structure of Ophiopogonin D. [, , ]
- Pharmacological activity discovery: Studies have unveiled various pharmacological properties of Ophiopogonin D, including anti-inflammatory, antioxidant, cardioprotective, and anticancer effects. [, , , , , , , , , , ]
- Mechanism of action investigations: Researchers have made progress in understanding the mechanisms underlying the biological effects of Ophiopogonin D, identifying key signaling pathways and molecular targets involved. [, , , , , , , , ]
ANone: Research on Ophiopogonin D spans various disciplines, fostering collaboration and synergistic advancements:
- Pharmacognosy and phytochemistry: Experts in these fields play a crucial role in identifying, isolating, and characterizing Ophiopogonin D and other bioactive compounds from Ophiopogon japonicus. [, , ]
- Pharmacology and toxicology: Researchers in these areas investigate the pharmacological activities, mechanisms of action, potential therapeutic applications, and safety profiles of Ophiopogonin D. [, , , , , , , , , , , , , , , ]
- Medicinal chemistry and drug delivery: Scientists in these fields explore structural modifications, formulation strategies, and drug delivery systems to optimize the therapeutic efficacy and bioavailability of Ophiopogonin D. []
- Biomaterial science and nanotechnology: The biocompatible properties of Ophiopogonin D have garnered interest in developing novel biomaterials and nanoformulations for applications in medical devices and drug delivery. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)
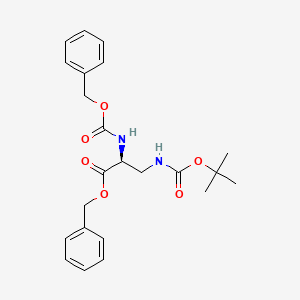
![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)
